
o-Tolyl phosphorochloridate-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of o-Tolyl phosphorochloridate-d14 typically involves the reaction of o-tolyl alcohol with phosphorus oxychloride in the presence of a deuterium source to incorporate the deuterium atoms . The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium and the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
o-Tolyl phosphorochloridate-d14 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphoramidates or phosphorates.
Hydrolysis: In the presence of water, it can hydrolyze to form o-tolyl phosphoric acid and hydrochloric acid.
Oxidation and Reduction:
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
o-Tolyl phosphorochloridate-d14 is used in various scientific research applications, including:
Analytical Chemistry: As a stable isotope-labeled compound, it is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of target analytes.
Neurology Research: It is used in studies related to neurochemistry and neuropharmacology to investigate the metabolism and effects of related compounds.
Proteomics: It is employed in proteomics research to study protein phosphorylation and related biochemical pathways.
Mechanism of Action
The mechanism of action of o-Tolyl phosphorochloridate-d14 involves its interaction with specific molecular targets, such as enzymes and receptors, in biochemical pathways. The deuterium labeling allows for precise tracking and analysis of its metabolic fate and interactions within biological systems . The exact molecular targets and pathways depend on the specific research context and experimental design .
Comparison with Similar Compounds
o-Tolyl phosphorochloridate-d14 can be compared with other similar compounds, such as:
o-Tolyl phosphorochloridate: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
Phosphorochloridic acid, di-o-tolyl ester: Another related compound with similar chemical structure and reactivity.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for precise analytical and research applications .
Properties
Molecular Formula |
C14H14ClO3P |
|---|---|
Molecular Weight |
310.77 g/mol |
IUPAC Name |
1-[chloro-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]phosphoryl]oxy-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C14H14ClO3P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
RKQCRIBSOCCBQJ-DDAUHAMOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(OC2=C(C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])Cl)[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



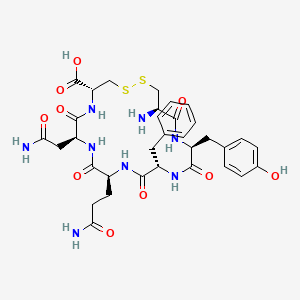

![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
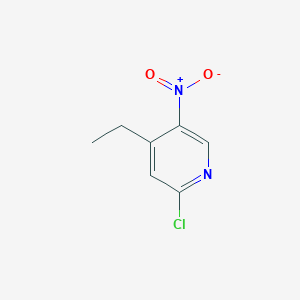
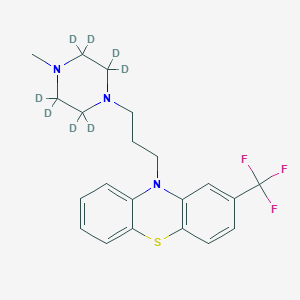
![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12429133.png)
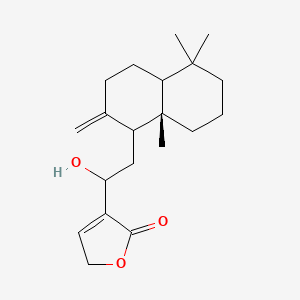
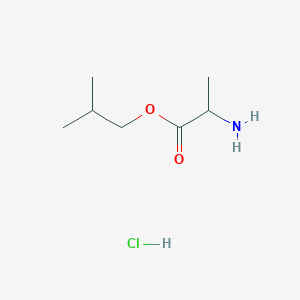
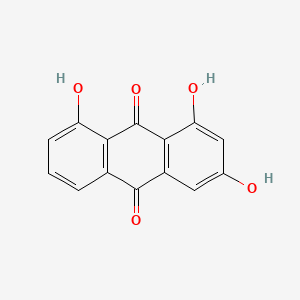

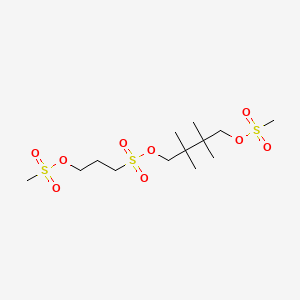
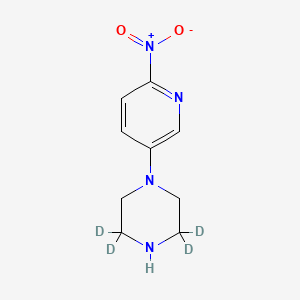
![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)
